![molecular formula C9H13NO3 B080242 2,4,6-Trimethoxyaniline CAS No. 14227-17-9](/img/structure/B80242.png)
2,4,6-Trimethoxyaniline
Overview
Description
2,4,6-Trimethoxyaniline is a chemical compound with the molecular formula C9H13NO3 . It has a molecular weight of 183.204 Da . It is used in various applications, including as an intermediate in the production of dyes .
Synthesis Analysis
The synthesis of 2,4,6-Trimethoxyaniline can be achieved through several methods. One method involves the use of palladium on activated charcoal and hydrogen in methanol at 35°C for 24 hours . Another method involves the use of oxygen, ammonium chloride, and cesium fluoride in dimethyl sulfoxide at 20°C for 48 hours under UV-irradiation .Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethoxyaniline consists of a benzene ring substituted with three methoxy groups and one amino group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
2,4,6-Trimethoxyaniline has been shown to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates and other biomolecules . This inhibition can be useful in various applications, such as in the development of new drugs .Physical And Chemical Properties Analysis
2,4,6-Trimethoxyaniline is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 306.9±37.0 °C at 760 mmHg .Scientific Research Applications
Proteomics Research
2,4,6-Trimethoxyaniline is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and 2,4,6-Trimethoxyaniline can be used in various ways within this field, such as in the analysis of protein structure and function, and in the development of new techniques for protein identification and characterization .
Synthesis of Quaternary Ammonium Aldimines
2,4,6-Trimethoxyaniline is used in the synthesis of novel quaternary ammonium aldimines . This involves a two-step synthetic route, which includes a condensation reaction between 4-pyridincarboxyaldehyde and 3,4,5-trimethoxyaniline, followed by the quaternization of the pyridine N-atom with various aromatic α-bromo ketones . These compounds have been found to exhibit selective antibacterial activity against certain strains of bacteria .
Safety And Hazards
2,4,6-Trimethoxyaniline is considered hazardous. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and ensuring adequate ventilation .
properties
IUPAC Name |
2,4,6-trimethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSAKXLEFPFZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161990 | |
Record name | 2,4,6-Trimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethoxyaniline | |
CAS RN |
14227-17-9 | |
Record name | 2,4,6-Trimethoxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14227-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014227179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trimethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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